Carbazochrom

Übersicht

Beschreibung

Carbazochrome is a hemostatic agent that promotes clotting and prevents blood loss from open wounds. It is an oxidation product of adrenaline, which enhances the microcirculatory tone . This compound is used in various medical applications, particularly in controlling hemorrhages during surgical operations and treating conditions like hemorrhoids .

Wirkmechanismus

Target of Action

Carbazochrome primarily targets the α-adrenoreceptors on the surface of platelets . These receptors play a crucial role in the regulation of blood clotting and the maintenance of vascular tone.

Mode of Action

Carbazochrome interacts with its primary targets, the α-adrenoreceptors, to promote clotting and prevent blood loss from open wounds . This interaction leads to an increase in platelet aggregation and the formation of a platelet plug .

Biochemical Pathways

The interaction of carbazochrome with α-adrenoreceptors initiates the PLC IP3/DAG pathway , leading to an increase in intracellular free calcium concentration . This triggers a series of downstream effects, including the activation of PLA2 and the induction of the arachidonic acid pathway to synthesize endoperoxides .

Result of Action

The action of carbazochrome results in increased platelet aggregation and the formation of a platelet plug, effectively stopping blood flow from open wounds . It also improves the structure of local capillary vessels in hemorrhage caused by fragility of capillaries .

Wissenschaftliche Forschungsanwendungen

Carbazochrom hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung bei der Untersuchung von Oxidations- und Reduktionsreaktionen verwendet.

Biologie: Untersucht wird seine Rolle bei der Steigerung des Mikrozirkulationstonus und der Förderung der Hämostase.

Medizin: Anwendung zur Kontrolle von Blutungen während Operationen und zur Behandlung von Hämorrhoiden. .

Industrie: Verwendung bei der Herstellung von Hämostatika und verwandten Arzneimitteln.

5. Wirkmechanismus

This compound übt seine Wirkung durch Interaktion mit α-Adrenozeptoren auf der Oberfläche von Blutplättchen aus. Diese Interaktion initiiert den PLC IP3/DAG-Signalweg, der zu einem Anstieg der intrazellulären freien Calciumkonzentration führt. Die nachfolgenden Aktionen umfassen die Aktivierung von PLA2, die Synthese von Endoperoxiden wie Thromboxan A2 und die Freisetzung von Serotonin, ADP, von-Willebrand-Faktor und Plättchen-aktivierenden Faktor. Diese Aktionen fördern die Plättchenaggregation und -adhäsion, wodurch ein Plättchenpfropf gebildet wird, der den Blutfluss stoppt .

Ähnliche Verbindungen:

Adrenochrom: Der Vorläufer von this compound, der ebenfalls an der Hämostase beteiligt ist.

Troxerutin: Wird oft in Kombination mit this compound zur Behandlung von Hämorrhoiden eingesetzt.

Etamsylat: Ein weiteres Hämostatikum mit ähnlichen Anwendungen.

Einzigartigkeit: this compound ist einzigartig durch seine spezifische Interaktion mit α-Adrenozeptoren und seine Fähigkeit, den Mikrozirkulationstonus zu verstärken. Seine Kombination mit Troxerutin hat sich bei der Behandlung von Hämorrhoiden als wirksam erwiesen, was es zu einer wertvollen Verbindung sowohl in medizinischen als auch in Forschungsumgebungen macht .

Biochemische Analyse

Biochemical Properties

Carbazochrome plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with α-adrenoreceptors on the surface of platelets. These receptors are coupled to Gq proteins, which initiate the phospholipase C (PLC) inositol triphosphate (IP3)/diacylglycerol (DAG) pathway, leading to an increase in intracellular calcium levels . This cascade of events activates phospholipase A2 (PLA2) and induces the arachidonic acid pathway to synthesize endoperoxides such as thromboxane A2 (TxA2), which promotes platelet aggregation and adhesion .

Cellular Effects

Carbazochrome affects various types of cells and cellular processes. It influences cell function by interacting with platelet surface α-adrenoreceptors, leading to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . This interaction results in the activation of myosin light-chain kinase, which enables the myosin crossbridge to bind to the actin filament, allowing contraction to begin. This process changes the shape of platelets and induces the release of serotonin, adenosine diphosphate (ADP), von Willebrand factor (vWF), and platelet-activating factor (PAF), promoting further aggregation and adhesion .

Molecular Mechanism

The molecular mechanism of carbazochrome involves its interaction with α-adrenoreceptors on the surface of platelets. These receptors are Gq-coupled and lead to the activation of the PLC IP3/DAG pathway, resulting in an increase in intracellular calcium levels . The elevated calcium levels activate PLA2, which induces the arachidonic acid pathway to synthesize endoperoxides such as thromboxane A2 (TxA2). Calcium also binds to calmodulin, which then activates myosin light-chain kinase, enabling the myosin crossbridge to bind to the actin filament and initiate contraction. This process changes the shape of platelets and induces the release of various factors that promote aggregation and adhesion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carbazochrome can change over time. The stability and degradation of carbazochrome are important factors to consider. Studies have shown that carbazochrome can improve the structure of local capillary vessels in hemorrhage caused by the fragility of capillaries . Long-term effects on cellular function observed in in vitro or in vivo studies include the sustained promotion of platelet aggregation and adhesion .

Dosage Effects in Animal Models

The effects of carbazochrome vary with different dosages in animal models. At lower doses, carbazochrome effectively promotes platelet aggregation and prevents excessive blood loss. At higher doses, there may be toxic or adverse effects, including potential damage to the vascular system . Threshold effects observed in these studies indicate that there is an optimal dosage range for the therapeutic use of carbazochrome .

Metabolic Pathways

Carbazochrome is involved in metabolic pathways that include interactions with enzymes and cofactors. It interacts with α-adrenoreceptors on the surface of platelets, leading to the activation of the PLC IP3/DAG pathway and an increase in intracellular calcium levels . This interaction activates PLA2 and induces the arachidonic acid pathway to synthesize endoperoxides such as thromboxane A2 (TxA2), which promotes platelet aggregation and adhesion .

Transport and Distribution

Carbazochrome is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It interacts with α-adrenoreceptors on the surface of platelets, leading to its localization and accumulation in areas where platelet aggregation and adhesion are required . This targeted distribution ensures that carbazochrome effectively promotes hemostasis in areas of injury or bleeding .

Subcellular Localization

The subcellular localization of carbazochrome is primarily on the surface of platelets, where it interacts with α-adrenoreceptors . This localization is crucial for its activity and function, as it allows carbazochrome to effectively promote platelet aggregation and adhesion. The interaction with α-adrenoreceptors and subsequent activation of the PLC IP3/DAG pathway are essential for the hemostatic effects of carbazochrome .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Carbazochrom kann durch Oxidation von Adrenalin synthetisiert werden. Der Prozess beinhaltet die Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen, um die Bildung von this compound ohne signifikante Nebenprodukte sicherzustellen .

Industrielle Produktionsmethoden: Ein industrielles Verfahren beinhaltet die Herstellung von this compound-Natriumsulfonat zur Injektion. Dieses Verfahren umfasst das Auflösen von this compound, Natriumhydrogensulfit und Ascorbinsäure in gereinigtem Wasser, gefolgt von Erhitzen und Rühren bis zur vollständigen Auflösung. Die Lösung wird dann einer Entfärbung, Kristallisation und Verfeinerung unterzogen, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Carbazochrom durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound ist ein Oxidationsprodukt von Adrenalin.

Reduktion: Es kann unter bestimmten Bedingungen zu seinem Vorläufer reduziert werden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Werden bei der ursprünglichen Synthese aus Adrenalin verwendet.

Reduktionsmittel: Werden verwendet, um this compound zu seinem Vorläufer zurückzuführen.

Nukleophile: Nehmen an Substitutionsreaktionen teil.

Hauptprodukte:

Oxidation: this compound selbst ist das Hauptprodukt.

Reduktion: Adrenalin ist das Hauptprodukt.

Substitution: Es können verschiedene substituierte Derivate von this compound gebildet werden.

Vergleich Mit ähnlichen Verbindungen

Adrenochrome: The precursor to carbazochrome, also involved in hemostasis.

Troxerutin: Often used in combination with carbazochrome for treating hemorrhoids.

Etamsylate: Another hemostatic agent with similar applications.

Uniqueness: Carbazochrome is unique due to its specific interaction with α-adrenoreceptors and its ability to enhance microcirculatory tone. Its combination with troxerutin has shown efficacy in treating hemorrhoids, making it a valuable compound in both medical and research settings .

Eigenschaften

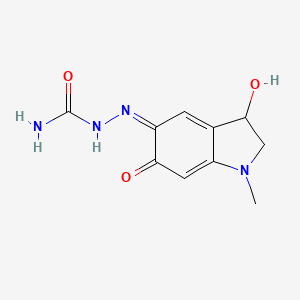

IUPAC Name |

(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)iminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-14-4-9(16)5-2-6(12-13-10(11)17)8(15)3-7(5)14/h2-3,9,15-16H,4H2,1H3,(H2,11,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCSSDNTQJGTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048310 | |

| Record name | Carbazochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Carbazochrome interacts with platelet surface α-adrenoreceptors which are Gq-coupled receptors that leads to activation of PLC IP3/DAG pathway and increase in intracellular calcium levels. Elevated calcium ions bind to calmodulin and activates Ca2+/calmodulin-dependent myosin light chain kinase, allowing the myosin crossbridge to bind to the actin filament and polymerisation of globular actin (G-actin) to filamentous actin (F-actin). Subsequent contraction of endothelial cells changes the shape of platelets and promotes the release of factors such as serotonin, ADP, Von Willebrand and platelet activating factor by platelets that induce aggregation and platelet adherence. Carbazochrome is reported to inhibit vascular hyperpermeability by inhibiting agonist-induced phosphoinositides hydrolysis caused by various vasoactive agents such as tryptase, thrombin and bradykinin. | |

| Record name | Carbazochrome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69-81-8 | |

| Record name | Carbazochrome [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbazochrome | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carbazochrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbazochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazochrome | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAZOCHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81F061RQS4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.